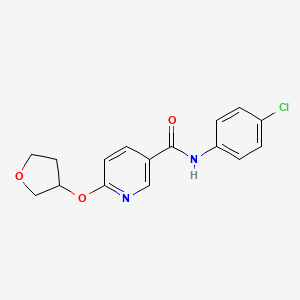![molecular formula C23H20N6OS B2417682 N-Benzyl-N-methyl-2-[(11-Phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.0<sup>2,6</sup>]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamid CAS No. 1207026-36-5](/img/no-structure.png)
N-Benzyl-N-methyl-2-[(11-Phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including an amide group (-CONH2), a sulfanyl group (-SH), and a pentazatricyclo group. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting with simpler precursors. The exact synthesis pathway would depend on the specific properties of the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups and a cyclic structure suggests that the molecule could have a complex three-dimensional shape .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, while the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods .Wissenschaftliche Forschungsanwendungen
- BNA-Kristalle zeigen nichtlineare optische (NLO) Effekte zweiter Ordnung. Forscher haben die vollständigen Elemente des NLO-Tensors für BNA charakterisiert und so wertvolle Einblicke in seine optischen Eigenschaften geliefert .
- BNA-Kristalle wurden auf ihre nichtlinearen optischen Effekte zweiter Ordnung bei der Erzeugung und Detektion von Terahertz (THz)-Wellen untersucht .
- Um die Verwendung organischer NLO-Kristalle, einschließlich BNA, in der photonischen Technologie zu erweitern, sind qualitativ hochwertiges Kristallwachstum und präzise Verarbeitung unerlässlich .
- Beispielsweise ist S-Benzyl-β-(N-2-Methyl-3-phenylallyliden)dithiocarbazat (L) eine Schiff-Base, die von BNA abgeleitet ist. Seine Struktur wurde mithilfe spektroskopischer und rechnerischer Methoden aufgeklärt .
Nichtlineare optische Materialien
Terahertz-Wellengenerierung und -detektion
Photonische Technologie
Schiff-Base-Synthese
Zusammenfassend lässt sich sagen, dass BNA ein vielversprechendes Material für nichtlineare Optik, Terahertz-Technologie und photonische Bauelemente ist. Seine Charakterisierung und weitere Forschung werden sein volles Potenzial in verschiedenen wissenschaftlichen Bereichen erschließen. 🌟 .
Wirkmechanismus
Target of action
The compound “N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide” is an amide . Amides are known to interact with various biological targets, including enzymes and receptors, depending on their structure and functional groups .
Mode of action
The mode of action of this compound would depend on its specific structure and the target it interacts with. Generally, amides can form hydrogen bonds with their targets, leading to changes in the target’s function .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its target of action. Given that it’s an amide, it could potentially be involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME properties of this compound would depend on its specific structure. Generally, amides, due to their polar nature, might have good absorption and distribution profiles. They might be subject to enzymatic degradation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1207026-36-5 |
|---|---|
Molekularformel |
C23H20N6OS |
Molekulargewicht |
428.51 |
IUPAC-Name |
N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H20N6OS/c1-27(15-17-8-4-2-5-9-17)21(30)16-31-23-25-24-22-20-14-19(18-10-6-3-7-11-18)26-29(20)13-12-28(22)23/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
YHSPSLVLRKOPNO-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



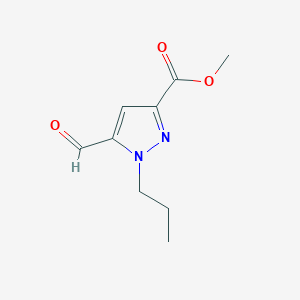
![2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2417601.png)
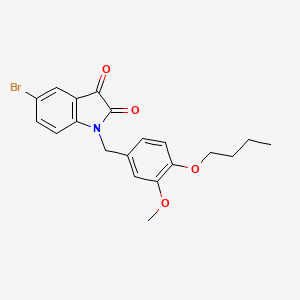
![N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2417604.png)
![3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2417605.png)
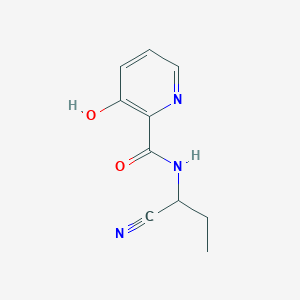
![methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2417607.png)
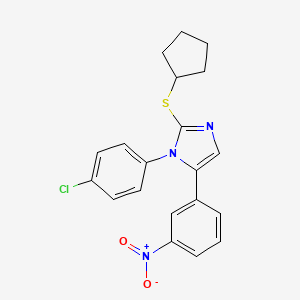
![3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417609.png)



